

# EXO2 sonde data quality control and assurance procedures

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# **EXO2 Sonde Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of data collected using the **EXO2** sonde.

## Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my **EXO2** sonde sensors?

The optimal calibration frequency depends on your specific application, deployment environment, and data quality objectives. However, a general guideline is to perform a calibration check monthly.[1] If you observe minimal sensor drift after six months of monthly checks, you may consider extending the interval to every two or three months.[1] It is not recommended to exceed a quarterly calibration interval to ensure high-quality data.[1]

Q2: What are the best practices for preventing biofouling on the **EXO2** sonde?

Biofouling from organisms like algae, barnacles, and biofilms can significantly impact data quality by obstructing sensors.[2] To mitigate this, several anti-fouling strategies are recommended:

 Central Wiper: The EXO2 sonde is equipped with a central wiper that mechanically cleans the sensors to reduce biofouling.[2][3][4]

### Troubleshooting & Optimization





- Copper-Based Components: Using copper-alloy sonde guards and copper tape can help deter biological growth.[1][5]
- Anti-Fouling Sleeves: Heat-shrink anti-fouling sleeves can be applied to the sonde and sensors for additional protection.
- Regular Cleaning: Routine cleaning of the sonde and sensors is crucial, especially in highfouling environments.[1][6]

Q3: What should I do if my **EXO2** sonde is not communicating with my data logger or handheld device?

Communication issues can arise from several factors. Here are some troubleshooting steps:

- Check Connections: Ensure all cables are securely connected and inspect connectors for corrosion, moisture, or bent pins.[7][8]
- Power Cycle: If the sonde is connected after the data logger is powered on, it may not be detected. Try power cycling the data logger or the UW-EXO adapter.[7]
- Correct Port: Verify the sonde is connected to the correct sensor port on the data logger as programmed.[7]
- Battery Check: Depleted internal batteries in the sonde can cause it to reset and interrupt communication.[7][8]
- Bluetooth Pairing: If using Bluetooth, ensure it is activated on the sonde and properly paired with your device.[9]

Q4: How can I extend the battery life of my **EXO2** sonde?

Battery life is dependent on the sensor payload, sampling rate, and water temperature.[8][10] With a standard sensor load and a 15-minute sampling interval, alkaline batteries can last approximately 90 days.[8][10] To optimize battery life, consider the following:

- Use high-capacity batteries.[3]
- Adjust the sampling and wiper frequency to the minimum required for your project.



• Ensure batteries are fresh before each deployment and never store the sonde with batteries for extended periods.[8]

# **Troubleshooting Guides**

**Issue: Inaccurate or Drifting Sensor Readings** 

Potential Cause	Troubleshooting Steps
Sensor Fouling	1. Visually inspect sensors for any biological growth or debris.[6] 2. Clean the sensors according to the procedures outlined in the EXO User Manual.[1] 3. For stubborn fouling like barnacles, a short soak in a mild acid solution (e.g., white vinegar or 1 molar hydrochloric acid) may be necessary, followed by thorough rinsing. [6]
Calibration Drift	Perform a post-deployment calibration check using known standards to quantify the drift.[11] [12] 2. If the drift is outside acceptable limits, recalibrate the sensor.[13] 3. Review your calibration frequency and consider shortening the interval if significant drift is common.[1]
Damaged Sensor	<ol> <li>Inspect the sensor for any physical damage.</li> <li>If damage is suspected, contact YSI technical support for further assistance.</li> </ol>

Issue: Sudden Spikes or Gaps in Data



Potential Cause	Troubleshooting Steps
Intermittent Connection	1. Check all cable connections for looseness or corrosion.[7] 2. Inspect cables for any signs of physical damage.[7]
Power Interruption	1. Verify the battery level of the sonde.[7][8] 2. If using an external power supply, ensure it is functioning correctly and providing stable voltage.[3]
Environmental Factors	Review data in conjunction with environmental conditions (e.g., high flow events, sudden temperature changes) that might cause legitimate rapid changes in water quality.  Ensure the sonde was not disturbed or moved during the deployment period.
Internal Logging Issue	Ensure the sonde is not unintentionally set to internal logging only, which can prevent communication with a datalogger.[14]

# Experimental Protocols Protocol 1: Pre-Deployment Quality Control

A thorough pre-deployment check is critical for ensuring high-quality data collection.

- Visual Inspection: Inspect the sonde body, sensors, and connectors for any signs of wear or damage.[8]
- Battery Check: Install fresh, high-quality D-cell batteries and check for any signs of leakage.
   [8]
- Sensor Cleaning and Calibration:
  - Thoroughly clean all sensors according to the EXO User Manual.[1][13]



- Perform a multi-point calibration for each sensor using fresh, certified calibration standards.[4][13]
- Record all calibration results and ensure they meet the acceptance criteria outlined in your
   Quality Assurance Project Plan (QAPP).[13]
- Software Configuration:
  - Connect the sonde to the KOR™ software.[4]
  - Set the correct date, time, and logging interval.[4]
  - Configure the deployment settings, including the parameters to be logged.[13]
- Function Test:
  - Run a short test in a controlled environment (e.g., a bucket of clean water) to ensure all sensors are responding and logging data correctly.

### **Protocol 2: Post-Deployment Quality Assurance**

Post-deployment checks are essential for validating the collected data and assessing sensor performance.

- Field Verification: Before retrieving the sonde, take a side-by-side reading with a freshly calibrated handheld meter to compare measurements.[11][12]
- Visual Inspection: Upon retrieval, photograph the sonde to document the extent of fouling. [11]
- Post-Deployment Check: Before cleaning, place the sonde in known calibration standards to check for sensor drift.[11]
- Data Download: Download the data from the sonde.[4]
- Data Review:
  - Review the data for any gaps, spikes, or anomalies.[11]

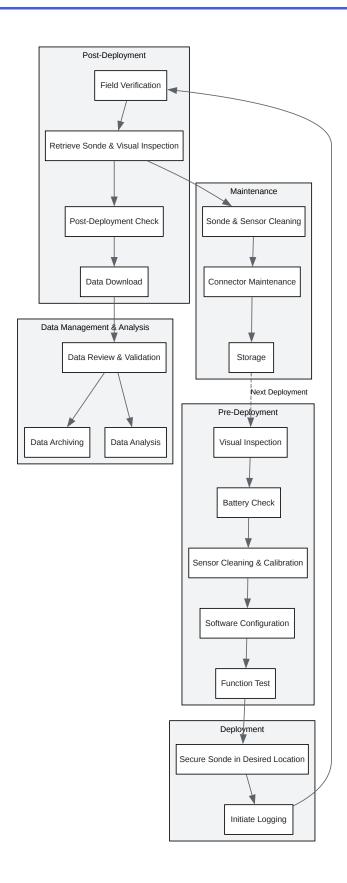


- Compare the collected data with the field verification measurements.
- Sonde Maintenance:
  - Thoroughly clean the sonde and sensors.[1]
  - Inspect and lubricate O-rings and connectors with Krytox grease.[1][8]
  - Recharge or replace batteries as needed.[11]
  - Store the sonde properly according to the manufacturer's instructions.[11]

# **Data Quality Control Workflow**

The following diagram illustrates the comprehensive workflow for ensuring high-quality data from your **EXO2** sonde.





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Caption: EXO2 Sonde Data Quality Control Workflow.



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